2,4-Dimethyl-1,4-pentadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

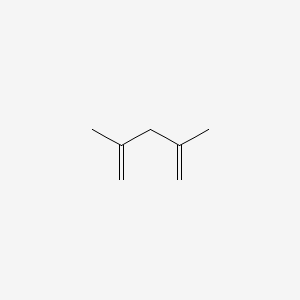

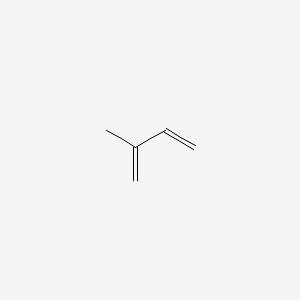

Structure

2D Structure

3D Structure

Properties

CAS No. |

4161-65-3 |

|---|---|

Molecular Formula |

C7H12 |

Molecular Weight |

96.17 g/mol |

IUPAC Name |

2,4-dimethylpenta-1,4-diene |

InChI |

InChI=1S/C7H12/c1-6(2)5-7(3)4/h1,3,5H2,2,4H3 |

InChI Key |

ANKJYUSZUBOYDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC(=C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,4-Dimethyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,4-Dimethyl-1,4-pentadiene, with the chemical formula C7H12, is a non-conjugated diene.[1] Its structure, featuring two terminal double bonds separated by a methylene (B1212753) group, makes it a valuable building block in various organic transformations. The presence of two vinyl groups and allylic hydrogens offers multiple reaction sites for functionalization, making it a target of interest for the synthesis of more complex molecules. This guide aims to consolidate the available information on its properties and propose a viable synthetic route for its preparation.

Properties of this compound

The physical and chemical properties of this compound have been compiled from various chemical databases. These properties are essential for its handling, purification, and characterization.

Physical Properties

The key physical properties are summarized in the table below for quick reference.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C7H12 | [1] | |

| Molecular Weight | 96.17 | g/mol | [2] |

| Boiling Point | 81 - 89.6 | °C | [3][4] |

| Density | 0.712 - 0.718 | g/cm³ | [3][4] |

| Refractive Index (n20/D) | 1.414 | [3] | |

| Vapor Pressure | 65.6 | mmHg at 25°C | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Source(s) |

| ¹H NMR | Data available, specific shifts not detailed in search results. | [2] |

| ¹³C NMR | Data available, specific shifts not detailed in search results. | |

| Infrared (IR) | Spectra available (FTIR, ATR-IR, Vapor Phase). | [1][2] |

| Mass Spectrometry (MS) | GC-MS data available. | [2] |

| Raman | Spectrum available. | [2] |

Synthesis of this compound

A detailed, peer-reviewed experimental protocol for the synthesis of this compound was not explicitly found in the performed literature search. However, based on fundamental principles of organic chemistry and synthetic routes for analogous compounds, a plausible synthesis can be designed utilizing a Grignard reaction.

Proposed Synthetic Pathway: Grignard Reaction

A viable approach for the synthesis of this compound involves the reaction of a vinyl Grignard reagent with a suitable ketone, followed by dehydration. Specifically, the reaction of vinylmagnesium bromide with acetone (B3395972) would yield 2-methyl-3-buten-2-ol, which upon dehydration would not yield the target compound. A more direct and plausible route involves the reaction of an appropriate Grignard reagent with a ketone that already contains a vinyl group.

A conceptually straightforward synthesis would be the reaction of isopropenylmagnesium bromide with acetone . This would form the tertiary alcohol, 2,4-dimethyl-1-penten-4-ol , which could then be dehydrated to yield the desired product, this compound. The dehydration step would likely require acidic conditions.

Caption: Proposed synthesis of this compound via a Grignard reaction followed by dehydration.

General Experimental Protocol (Proposed)

Note: The following is a generalized protocol and has not been optimized. It is based on standard procedures for Grignard reactions and alcohol dehydrations.

Step 1: Grignard Reaction

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to cover the magnesium.

-

Add a crystal of iodine to initiate the reaction.

-

Slowly add a solution of isopropenyl bromide in the anhydrous ether/THF from the dropping funnel to the stirred magnesium suspension. Maintain a gentle reflux.

-

After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath.

-

Slowly add a solution of acetone in anhydrous ether/THF from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate alcohol, 2,4-dimethyl-1-penten-4-ol.

Step 2: Dehydration

-

Place the crude alcohol in a round-bottom flask equipped for distillation.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, or use an acidic catalyst like iodine.

-

Heat the mixture to distill the product as it is formed. The boiling point of the product is relatively low (around 81-90 °C), which facilitates its removal from the reaction mixture.

-

Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain pure this compound.

Experimental Workflow for Characterization

A standard workflow for the characterization of the synthesized this compound would involve several analytical techniques to confirm its identity and purity.

Caption: A typical experimental workflow for the purification and characterization of this compound.

Conclusion

This technical guide has summarized the key physical and spectroscopic properties of this compound, presenting them in a clear and accessible format. While a definitive, published experimental protocol for its synthesis remains elusive, a robust and plausible synthetic route based on the Grignard reaction has been proposed, along with a general experimental procedure. The provided diagrams for the synthesis and characterization workflow offer a clear visual representation of the necessary steps for researchers and scientists interested in this compound. Further experimental work is required to optimize the proposed synthesis and fully characterize the compound.

References

An In-depth Technical Guide to the Reactivity of 2,4-Dimethyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethyl-1,4-pentadiene is a non-conjugated diene whose reactivity is characterized by the presence of two sterically hindered terminal double bonds. This guide provides a comprehensive overview of its known and potential chemical transformations. Due to the limited availability of reaction data specific to this diene, this document focuses on a detailed analysis of its well-documented cyclic hydroboration. Furthermore, it presents analogous experimental protocols for other significant diene reactions, including epoxidation and acyclic diene metathesis (ADMET), to provide a broader understanding of its potential synthetic utility. All quantitative data is summarized in tables, and key experimental procedures are detailed. Reaction pathways and experimental workflows are illustrated with diagrams generated using Graphviz.

Introduction

This compound possesses two terminal C=C double bonds separated by a methylene (B1212753) group. The presence of two methyl substituents on the carbons of the double bonds (positions 2 and 4) introduces significant steric hindrance, which influences its reactivity. This steric hindrance can direct the regioselectivity of certain reactions and may render the diene less reactive compared to unhindered terminal dienes. This guide explores the reactivity of this specific diene, with a primary focus on its well-established hydroboration reaction and potential for other transformations.

Hydroboration

The hydroboration of this compound has been investigated, notably in the context of cyclic hydroboration to form organoborane reagents. This reaction demonstrates high regioselectivity due to the steric influence of the methyl groups.

Quantitative Data

The hydroboration of this compound with borane (B79455) in tetrahydrofuran (B95107) (THF) proceeds in a highly regioselective manner to yield 3,5-dimethylborinane after cyclization. The subsequent oxidation of the organoborane intermediate provides 2,4-dimethyl-1,5-pentanediol as the major product.[1]

| Reactants | Molar Ratio (Diene:Borane) | Product after Oxidation | Product Ratio | Overall Yield (%) | Reference |

| This compound, Borane-THF | 1:1 | 2,4-Dimethyl-1,5-pentanediol : Isomeric diol | 98:2 | 99 | [1] |

Experimental Protocol: Cyclic Hydroboration of this compound

The following protocol is adapted from the work of Brown and Negishi.[1]

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH3-THF) solution (concentration to be determined)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen gas supply

-

Standard glassware for air-sensitive reactions (e.g., Schlenk line, septum-capped flasks)

-

Oxidizing agents for workup (e.g., sodium hydroxide (B78521) solution, hydrogen peroxide)

Procedure:

-

A dry, nitrogen-flushed flask equipped with a magnetic stir bar and a septum is charged with a solution of borane in THF.

-

The flask is cooled to 0 °C in an ice bath.

-

This compound is added dropwise to the stirred borane solution at a rate that maintains the reaction temperature at 0 °C. The molar ratio of diene to borane should be 1:1.

-

The reaction mixture is stirred for 1 hour at 0 °C after the addition is complete.

-

An aliquot of the reaction mixture can be taken for analysis of active hydride to confirm the completion of the hydroboration.

-

For product isolation, the reaction mixture is carefully oxidized. This is typically achieved by the slow, sequential addition of an aqueous sodium hydroxide solution followed by the dropwise addition of hydrogen peroxide, while maintaining the temperature below 40 °C.

-

After the oxidation is complete, the product diol is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The product, 2,4-dimethyl-1,5-pentanediol, can be purified by distillation or chromatography.

Reaction Pathway

Analogous Reactivity and Protocols

Due to a lack of specific published data for many reactions of this compound, this section provides detailed protocols for reactions of similar non-conjugated dienes. These protocols serve as a starting point for the investigation of the reactivity of this compound in these transformations.

Epoxidation

The terminal double bonds of this compound are expected to undergo epoxidation. The steric hindrance may influence the rate of reaction. A general protocol for the monoepoxidation of a non-conjugated diene is provided below.

Experimental Protocol: Monoepoxidation of a Symmetrical α,ω-Diene (Analogous)

This protocol is a general representation of a selective monoepoxidation.[2]

Materials:

-

α,ω-Diene (e.g., 1,7-octadiene (B165261) as a model substrate)

-

N-Bromosuccinimide (NBS)

-

Water-soluble cavitand (as a host molecule for selectivity)

-

Aqueous base (e.g., sodium hydroxide solution)

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

The α,ω-diene is dissolved in water containing the water-soluble cavitand.

-

N-Bromosuccinimide (1 equivalent) is added to the solution, and the mixture is stirred to form the bromohydrin intermediate. The cavitand encapsulates one end of the diene, directing the reaction to the exposed double bond.

-

After the formation of the bromohydrin, an aqueous solution of a base (e.g., NaOH) is added to effect the ring-closure to the epoxide.

-

The reaction mixture is stirred until the conversion is complete (monitored by TLC or GC).

-

The product is extracted from the aqueous solution using an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed to yield the monoepoxide.

-

Purification can be achieved by column chromatography.

Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic diene metathesis is a powerful polymerization technique for terminal dienes.[3] this compound could potentially undergo ADMET polymerization, though the steric hindrance might affect the efficiency of the catalyst.

Experimental Protocol: ADMET Polymerization of a Terminal Diene (Analogous)

This is a general procedure for ADMET polymerization.

Materials:

-

α,ω-Diene monomer (e.g., 1,9-decadiene)

-

Ruthenium-based metathesis catalyst (e.g., Grubbs' second-generation catalyst)

-

Anhydrous, degassed solvent (e.g., toluene (B28343) or bulk polymerization)

-

High-vacuum line

-

Schlenk flask

Procedure:

-

The diene monomer is rigorously purified to remove any catalyst poisons.

-

In a glovebox or under an inert atmosphere, the monomer is charged into a Schlenk flask equipped with a stir bar.

-

The metathesis catalyst (typically 0.1-1 mol%) is added to the flask.

-

The flask is connected to a high-vacuum line, and the reaction mixture is stirred under vacuum at a specified temperature (e.g., 50-80 °C). The vacuum is essential to remove the ethylene (B1197577) byproduct, which drives the polymerization equilibrium toward the polymer.

-

The reaction is allowed to proceed for several hours to days, during which the viscosity of the mixture will increase.

-

The polymerization is quenched by exposing the reaction to air or by adding a quenching agent like ethyl vinyl ether.

-

The polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated into a non-solvent (e.g., methanol) to remove the catalyst residue and any unreacted monomer.

-

The purified polymer is collected by filtration and dried under vacuum.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for conducting and analyzing a chemical reaction, such as those described in this guide.

Conclusion

The reactivity of this compound is primarily dictated by its two sterically hindered terminal double bonds. The most well-documented reaction is its highly regioselective cyclic hydroboration, which provides an efficient route to 3,5-dimethylborinane and, upon oxidation, 2,4-dimethyl-1,5-pentanediol. While specific experimental data for other transformations are scarce, its structure suggests potential for a range of diene reactions. This guide has provided analogous protocols for epoxidation and acyclic diene metathesis polymerization to serve as a foundation for further investigation into the synthetic utility of this diene. The steric hindrance of the methyl groups is a key factor that will likely influence the kinetics and selectivity of its reactions, making it an interesting substrate for further study in organic synthesis.

References

An In-depth Technical Guide to 2,4-Dimethyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethyl-1,4-pentadiene, a non-conjugated diene of interest in organic synthesis. This document collates available data on its chemical and physical properties, spectral information, and key synthetic methodologies. Detailed experimental protocols for its preparation are presented, alongside a discussion of its potential reactions and applications. The information is structured to be a valuable resource for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

This compound, with the chemical formula C₇H₁₂, is a volatile, flammable liquid.[1] Its structure features two terminal double bonds separated by a methylene (B1212753) group, making it a "skipped" or non-conjugated diene. This structural motif governs its reactivity, distinguishing it from its conjugated isomers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | PubChem[1] |

| Molecular Weight | 96.17 g/mol | PubChem[1] |

| CAS Number | 4161-65-3 | PubChem[1] |

| IUPAC Name | 2,4-dimethylpenta-1,4-diene | PubChem[1] |

| Boiling Point | 89.6 °C at 760 mmHg | LookChem |

| Density | 0.718 g/cm³ | LookChem |

| Vapor Pressure | 65.6 mmHg at 25 °C | LookChem |

| LogP | 2.52870 | LookChem |

| Refractive Index | 1.4400 to 1.4420 (20 °C, 589 nm) | Thermo Scientific |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Source |

| ¹H NMR | Data available | PubChem[1] |

| Mass Spectrometry | GC-MS data available | PubChem[1] |

| Infrared (IR) Spectroscopy | FTIR, ATR-IR, and Vapor Phase IR spectra available | PubChem[1] |

| Raman Spectroscopy | Data available | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry methodologies. Two plausible and commonly employed routes are the Grignard reaction and the dehydration of a corresponding diol.

Synthesis via Grignard Reaction

A primary method for the synthesis of this compound involves the reaction of a Grignard reagent with a ketone. Specifically, the reaction of methallylmagnesium chloride with acetone (B3395972) provides a direct route to the tertiary alcohol precursor, 2,4-dimethyl-4-penten-2-ol (B25730), which can then be dehydrated to the target diene.

Step 1: Preparation of Methallylmagnesium Chloride

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of methallyl chloride in anhydrous diethyl ether to the magnesium suspension under a nitrogen atmosphere.

-

Maintain the reaction temperature with an ice bath as the reaction is exothermic.

-

After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.

Step 2: Reaction with Acetone

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add a solution of anhydrous acetone in diethyl ether to the Grignard reagent.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dimethyl-4-penten-2-ol.

Step 3: Dehydration to this compound

-

Place the crude 2,4-dimethyl-4-penten-2-ol in a distillation apparatus with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Gently heat the mixture to effect dehydration and distill the resulting diene.

-

Wash the distillate with a dilute sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride and redistill to obtain pure this compound.

Caption: Synthetic pathway for this compound.

Synthesis via Dehydration of 2,4-Dimethyl-2,4-pentanediol (B1345683)

An alternative synthetic route is the acid-catalyzed dehydration of 2,4-dimethyl-2,4-pentanediol. While this method can produce a mixture of isomeric dienes, controlling the reaction conditions can favor the formation of the non-conjugated product. Patents describing the dehydration of similar diols, such as 2-methyl-2,4-pentanediol, suggest that the use of specific catalysts and reaction conditions can influence the product distribution.[2][3][4]

-

In a distillation apparatus, combine 2,4-dimethyl-2,4-pentanediol with a suitable acid catalyst (e.g., a weakly acidic catalyst on a solid support to minimize rearrangement).

-

Heat the mixture to the desired temperature, which should be carefully controlled to favor the formation of the 1,4-diene over the conjugated isomer.

-

The diene product, along with water, will distill from the reaction mixture.

-

Collect the distillate and separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Purify the this compound by fractional distillation.

Caption: Dehydration of 2,4-dimethyl-2,4-pentanediol.

Reactions of this compound

The non-conjugated nature of the double bonds in this compound dictates that they generally react independently of one another in a manner characteristic of simple alkenes.

Electrophilic Addition

Electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr), are expected to proceed according to Markovnikov's rule.[5][6] The addition of an electrophile to one of the double bonds will generate a tertiary carbocation, which will then be attacked by the nucleophile. The reaction with a second equivalent of the electrophile would then occur at the remaining double bond.

Caption: Electrophilic addition to this compound.

Polymerization

This compound can undergo polymerization. Cationic polymerization is a likely pathway, initiated by a strong acid or a Lewis acid co-initiator.[7][8] The polymerization would proceed through the formation of a tertiary carbocation at one of the double bonds, which then propagates by attacking the double bond of another monomer unit. The non-conjugated nature of the diene means that the polymerization would likely result in a polymer with pendant double bonds.

Applications

The primary application of this compound is as a monomer in the synthesis of specialty polymers. The presence of residual double bonds in the resulting polymer allows for subsequent cross-linking or functionalization. It also serves as a building block in organic synthesis for the construction of more complex molecules.

Conclusion

This compound is a versatile non-conjugated diene with well-characterized physical, chemical, and spectroscopic properties. Its synthesis is achievable through standard organic transformations such as Grignard reactions and alcohol dehydrations. The independent reactivity of its double bonds allows for predictable outcomes in reactions like electrophilic addition and polymerization. This technical guide serves as a foundational resource for chemists interested in the synthesis and application of this compound. Further research into its polymerization and its use as a synthon will undoubtedly uncover new and valuable applications.

References

- 1. This compound | C7H12 | CID 138137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20060058561A1 - Process for dehydrating 2-methylpentane-2,4-diol - Google Patents [patents.google.com]

- 3. DE102004043940A1 - Process for the dehydration of 2-methylpentane-2,4-diol - Google Patents [patents.google.com]

- 4. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

Early Studies on 2,4-Dimethyl-1,4-pentadiene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early scientific investigations into 2,4-Dimethyl-1,4-pentadiene, a non-conjugated diene of interest in organic synthesis. The document focuses on foundational studies, detailing experimental protocols, quantitative data, and reaction pathways.

Core Physical and Spectroscopic Data

Initial characterization of this compound has established its fundamental physical and spectroscopic properties. These data are crucial for its identification and for understanding its chemical behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | [1] |

| Molecular Weight | 96.17 g/mol | [1] |

| CAS Number | 4161-65-3 | [1] |

| Boiling Point | 89.6 °C at 760 mmHg | |

| Density | 0.718 g/cm³ | |

| Refractive Index (n²⁰/D) | 1.418 |

Spectroscopic data provide the structural fingerprint of the molecule.

| Spectrum Type | Key Features |

| ¹H NMR | Provides information on the proton environments. |

| Mass Spectrometry | Shows the molecular ion peak and fragmentation patterns. |

| Infrared (IR) Spectroscopy | Displays characteristic vibrational frequencies for the C=C and C-H bonds. |

Synthesis of this compound: Early Methodologies

While a definitive singular "first synthesis" publication is not readily apparent in early literature, the preparation of this compound can be accomplished through established classical organic reactions. Two plausible and historically significant methods are detailed below.

Grignard Reaction with a Dihaloalkane

A common approach for the formation of carbon-carbon bonds in early organic synthesis was the Grignard reaction. The synthesis of this compound can be envisioned through the reaction of a suitable Grignard reagent with a dihaloalkane.

Experimental Protocol:

-

Preparation of Isopropenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A solution of isopropenyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically refluxed to ensure complete formation.

-

Coupling Reaction: The freshly prepared isopropenylmagnesium bromide solution is then cooled in an ice bath. A solution of 1,1-dibromomethane in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

-

Purification: The crude product is purified by fractional distillation to yield this compound.

References

2,4-Dimethyl-1,4-pentadiene CAS number and identifiers

An In-Depth Technical Guide to 2,4-Dimethyl-1,4-pentadiene

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physical and chemical properties, and a discussion of relevant synthetic methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identifiers and Physical Properties

This compound is a non-conjugated diene with the molecular formula C₇H₁₂.[1][2] It is also known by its IUPAC name, 2,4-dimethylpenta-1,4-diene.[1] The key identifiers and physical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 4161-65-3[1][2][3] |

| Molecular Formula | C₇H₁₂[1][2][3] |

| IUPAC Name | 2,4-dimethylpenta-1,4-diene[1] |

| InChI | InChI=1S/C7H12/c1-6(2)5-7(3)4/h1,3,5H2,2,4H3[1][3] |

| InChIKey | ANKJYUSZUBOYDV-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC(=C)CC(=C)C[3] |

| PubChem CID | 138137[1][3] |

| DSSTox Substance ID | DTXSID40194437[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 96.17 g/mol [1] |

| Boiling Point | 81 °C |

| Density | 0.712 g/cm³ |

| Refractive Index | 1.414 |

| Molar Refractivity | 33.77 mL/mol |

| Molar Volume | 135.1 mL/mol |

Synthesis Methodologies

Other notable methods for 1,4-diene synthesis include the palladium-catalyzed cross-coupling of potassium vinyltrifluoroborates with allyl acetates and the hydroallylation of terminal alkynes with allylic alcohols.[4] The choice of synthetic route would depend on the availability of starting materials, desired scale, and required purity.

Below is a generalized workflow for a potential Grignard-based synthesis of a substituted 1,4-diene, which could be conceptually applied to the synthesis of this compound.

Caption: Generalized workflow for the synthesis of a 1,4-diene via a Grignard reaction.

Biological Relevance of the 1,4-Pentadiene (B1346968) Moiety

A direct involvement of this compound in specific signaling pathways has not been reported in the scientific literature. However, the 1,4-pentadiene structural motif is present in a variety of biologically active natural products and synthetic compounds. For example, certain diarylheptanoids containing a 1,4-pentadiene unit have demonstrated pharmacological properties such as antioxidant, anti-inflammatory, antiviral, and anticancer activities.

The non-conjugated diene system in these molecules can influence their conformational flexibility and interactions with biological targets. The presence of the 1,4-pentadiene core can be a key structural feature for the observed biological activity in these more complex molecules. Therefore, while this compound itself may not have a defined biological role, it serves as a fundamental structure for understanding the properties of more complex, biologically relevant compounds.

Safety Information

This compound is a flammable liquid and vapor.[5][6] Appropriate safety precautions should be taken when handling this compound, including working in a well-ventilated area and avoiding sources of ignition.[5] Personal protective equipment, such as gloves and safety glasses, should be worn.[5] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[5][6][7]

References

- 1. This compound | C7H12 | CID 138137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dimethyl 1,4-pentadiene [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. 1,4-Diene synthesis by allylation or C-C coupling [organic-chemistry.org]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

2,4-Dimethyl-1,4-pentadiene molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a concise technical overview of 2,4-Dimethyl-1,4-pentadiene, a non-conjugated diene. Key physicochemical properties, including molecular formula and weight, are presented. Furthermore, this guide outlines common experimental protocols for the characterization and analysis of this compound, with a focus on spectroscopic techniques. The information is intended to serve as a foundational resource for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

This compound is a hydrocarbon featuring two double bonds separated by a methylene (B1212753) group. Its fundamental properties are crucial for its application in various chemical syntheses and for its characterization.

Quantitative Data Summary

The core quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Citation |

| Molecular Formula | C₇H₁₂ | [1][2][3][4] |

| Molecular Weight | 96.17 g/mol | [1] |

| Monoisotopic Mass | 96.093900383 Da | [1][2] |

| CAS Registry Number | 4161-65-3 | [1][3][4] |

Experimental Protocols

The structural elucidation and purity assessment of this compound are commonly achieved through standard analytical techniques. Below are outlines of typical experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound by identifying the different types of protons and carbons in the molecule.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition: Obtain a standard proton spectrum.

-

Expected Signals: Due to the molecule's symmetry, three distinct signals are expected in the ¹H NMR spectrum:

-

A singlet corresponding to the six protons of the two methyl groups.

-

A singlet corresponding to the two protons of the central methylene group.

-

A singlet corresponding to the four protons of the two terminal vinylidene groups.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C spectrum.

-

Expected Signals: The spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common method for separating this compound from a mixture and confirming its molecular weight and fragmentation pattern.

GC-MS Analysis Protocol:

-

Sample Preparation: Dilute the sample containing this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., based on dimethylpolysiloxane) is often suitable for hydrocarbon analysis.

-

GC Method:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature to ensure separation from other components.

-

Carrier Gas: Use an inert gas such as helium or hydrogen.

-

-

MS Method:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 35-200).

-

-

Data Analysis: The resulting chromatogram will show a peak at a specific retention time for this compound. The mass spectrum for this peak will show the molecular ion (M⁺) and characteristic fragmentation patterns that can be used for identification.

Logical Relationships and Workflows

Molecular Structure and Spectroscopic Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its expected ¹H NMR signals.

Caption: Correlation of molecular structure to ¹H NMR signals.

General Analytical Workflow

The diagram below outlines a typical workflow for the identification and characterization of this compound in a sample.

Caption: Analytical workflow for compound characterization.

References

An In-depth Technical Guide to 2,4-Dimethyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1,4-pentadiene, systematically named 2,4-dimethylpenta-1,4-diene according to IUPAC nomenclature, is a non-conjugated diene of interest in organic synthesis.[1][2][3] Its structure, featuring two terminal double bonds separated by a methylene (B1212753) group, makes it a "skipped diene." This arrangement of functional groups provides unique reactivity and potential for the construction of complex molecular architectures. While direct applications in drug development are not extensively documented, the 1,4-diene motif is a common structural element in various biologically active natural products and serves as a versatile scaffold in medicinal chemistry.[4][5][6] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential relevance of this compound in the broader context of organic synthesis and drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and provides essential information for handling and characterizing this compound.

| Property | Value | Source |

| IUPAC Name | 2,4-dimethylpenta-1,4-diene | PubChem[1] |

| Molecular Formula | C₇H₁₂ | PubChem[1] |

| Molecular Weight | 96.17 g/mol | PubChem[1] |

| CAS Number | 4161-65-3 | NIST WebBook[2] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 89.6 °C (predicted) | |

| Density | 0.718 g/cm³ (predicted) | |

| logP (Octanol-Water Partition Coefficient) | 2.529 (predicted) | |

| InChI | InChI=1S/C7H12/c1-6(2)5-7(3)4/h1,5H2,2-4H3 | PubChem[1] |

| SMILES | CC(=C)CC(=C)C | PubChem[1] |

Experimental Protocols: A Plausible Synthetic Approach

Experimental Workflow: Wittig Reaction for the Synthesis of this compound

Caption: A plausible workflow for the synthesis of this compound.

Detailed Methodology

Step 1: Preparation of the Allylphosphonium Salt

-

To a solution of triphenylphosphine in an anhydrous, aprotic solvent such as toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add an equimolar amount of allyl bromide.

-

Heat the reaction mixture to reflux and maintain for several hours until a white precipitate, the allyltriphenylphosphonium bromide, is formed.

-

Cool the mixture to room temperature and collect the salt by filtration.

-

Wash the salt with a non-polar solvent like diethyl ether to remove any unreacted starting materials and dry under vacuum.

Step 2: Generation of the Phosphorus Ylide

-

Suspend the dried allyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a slight molar excess of a strong base, such as n-butyllithium (n-BuLi) in hexanes, to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change, typically to a deep red or orange.

-

Allow the mixture to stir at low temperature for a period to ensure complete ylide formation.

Step 3: The Wittig Reaction

-

To the freshly prepared ylide solution at low temperature, add an equimolar amount of acetone dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 4: Workup and Purification

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product, which will contain triphenylphosphine oxide as a byproduct, can be purified by fractional distillation to yield pure this compound.

Reactions and Synthetic Utility

As a non-conjugated diene, this compound does not readily participate in pericyclic reactions like the Diels-Alder reaction, which requires a conjugated diene system. However, the two double bonds can undergo various other transformations common to alkenes.

-

Metathesis Reactions: The terminal double bonds of this compound could potentially undergo ring-closing metathesis if tethered to another alkene, or cross-metathesis with other olefins to form more complex structures.

-

Hydrofunctionalization: Each double bond can be independently subjected to reactions such as hydrogenation, hydrohalogenation, hydration, and epoxidation.

-

Polymerization: Like other dienes, it can be a monomer in polymerization reactions.

Relevance in Drug Development and Medicinal Chemistry

While there is no direct evidence of this compound being used as a therapeutic agent, the "skipped" 1,4-diene structural motif is present in a variety of biologically active natural products.[6] These include certain fatty acids, alkaloids, and polyketides. The synthesis of these natural products often requires the stereocontrolled construction of the 1,4-diene unit.

Furthermore, diene-containing scaffolds are of interest in medicinal chemistry for the synthesis of compound libraries for drug screening. The ability to selectively functionalize the two double bonds allows for the creation of diverse molecular structures from a common precursor.

The following diagram illustrates the logical relationship between the 1,4-diene scaffold and its potential in drug discovery.

Caption: Logical flow of the utility of 1,4-diene scaffolds in drug discovery.

Conclusion

This compound, with the IUPAC name 2,4-dimethylpenta-1,4-diene, is a non-conjugated diene with well-defined chemical and physical properties. While its direct application in drug development is not established, its synthesis via methods like the Wittig reaction is feasible. The 1,4-diene structural motif it possesses is of significant interest in the synthesis of complex natural products and as a versatile scaffold for creating diverse molecules for biological screening. This technical guide provides a foundational understanding of this compound for researchers in organic synthesis and medicinal chemistry.

References

- 1. This compound | C7H12 | CID 138137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dimethyl 1,4-pentadiene [webbook.nist.gov]

- 3. 2,4-Dimethylpenta-1,4-diene | C7H11- | CID 102571841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactivity evaluation of penta-1,4-diene-3-one oxime ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Skipped dienes in natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2,4-Dimethyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identification

2,4-Dimethyl-1,4-pentadiene is a non-conjugated diene with the molecular formula C₇H₁₂.[1][2][3] Its IUPAC name is 2,4-dimethylpenta-1,4-diene.[3] The molecule consists of a five-carbon chain with two methyl groups located at positions 2 and 4, and terminal double bonds at positions 1 and 4.

Key Identifiers and Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | [1][2][3] |

| Molecular Weight | 96.17 g/mol | [1][3] |

| IUPAC Name | 2,4-dimethylpenta-1,4-diene | [3] |

| CAS Registry Number | 4161-65-3 | [1][2] |

| Density | 0.712 g/mL | [4] |

| Boiling Point | 81 °C |

The fundamental structure of this compound is depicted in the following diagram:

Stereochemistry

A critical aspect of molecular characterization for applications in drug development and materials science is the understanding of its stereochemistry.

Chirality: this compound is an achiral molecule. It does not contain any stereocenters (chiral carbons), which are carbon atoms attached to four different substituent groups. The carbons at positions 2 and 4 are each bonded to two methyl groups and a vinyl group, thus lacking the necessary condition for chirality. Consequently, the molecule does not exhibit enantiomerism and is optically inactive.

Geometric Isomerism: The terminal double bonds in this compound preclude the possibility of geometric (cis-trans) isomerism. For geometric isomerism to occur, each carbon atom of the double bond must be attached to two different groups. In this case, the carbons at positions 1 and 5 are each bonded to two hydrogen atoms, and the carbons at positions 2 and 4 are each bonded to two methyl groups.

Spectroscopic Data

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides key information about its functional groups. The NIST WebBook provides a gas-phase IR spectrum for this compound.[1] The characteristic absorption bands are expected to be:

-

C-H stretch (sp² hybridized): Above 3000 cm⁻¹

-

C-H stretch (sp³ hybridized): Below 3000 cm⁻¹

-

C=C stretch: Around 1640-1680 cm⁻¹

-

=C-H bend (out-of-plane): Around 890 cm⁻¹ for the gem-disubstituted alkene moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the two equivalent methylene (B1212753) protons (-CH₂-).

-

A singlet for the four equivalent terminal vinyl protons (=CH₂).

-

A singlet for the six equivalent methyl protons (-CH₃).

¹³C NMR: The carbon NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments:

-

One signal for the two equivalent methyl carbons.

-

One signal for the methylene carbon.

-

One signal for the two equivalent quaternary carbons of the double bonds.

-

One signal for the two equivalent terminal vinyl carbons.

Proposed Experimental Protocol: Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not prominently available in the reviewed literature. However, a plausible and commonly employed method for the synthesis of dienes is the acid-catalyzed dehydration of a corresponding diol. In this case, the precursor would be 2,4-dimethylpentane-2,4-diol.

Proposed Synthetic Pathway

The proposed synthesis involves the acid-catalyzed dehydration of 2,4-dimethylpentane-2,4-diol. This reaction proceeds through the formation of a carbocation intermediate, followed by the elimination of a water molecule to form the double bonds.

Detailed Methodology (Proposed)

Materials:

-

2,4-dimethylpentane-2,4-diol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) as a catalyst

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

-

Distillation apparatus

-

Reaction flask with a magnetic stirrer and heating mantle

-

Separatory funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a distillation head, place 2,4-dimethylpentane-2,4-diol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the diol with constant stirring. The reaction is exothermic, so the addition should be done carefully, possibly in an ice bath.

-

Dehydration: Heat the mixture gently using a heating mantle. The product, this compound, has a lower boiling point than the starting diol and will distill out of the reaction mixture as it is formed. This also helps to drive the equilibrium towards the product side.

-

Collection: Collect the distillate in a receiving flask cooled in an ice bath.

-

Work-up: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Note: This is a proposed protocol based on general organic chemistry principles. The optimal reaction conditions (temperature, catalyst concentration, reaction time) would need to be determined experimentally.

Conclusion

This compound is a structurally straightforward achiral diene. Its lack of stereoisomers simplifies its chemical characterization. While detailed spectroscopic and synthetic data are not extensively documented in readily accessible literature, its structure can be confidently assigned based on fundamental chemical principles and available spectral information. The proposed synthetic route via the dehydration of the corresponding diol offers a viable method for its preparation in a laboratory setting. This technical guide provides a solid foundation for researchers and professionals working with this and structurally related compounds.

References

physical and chemical properties of 2,4-Dimethyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dimethyl-1,4-pentadiene (CAS No: 4161-65-3).[1][2] It is a non-conjugated diene with the molecular formula C7H12 and a molecular weight of 96.17 g/mol .[2] This document consolidates key data on its physical characteristics, spectral information, and chemical reactivity. While detailed experimental protocols for its synthesis are not extensively published, a plausible synthetic route via the Wittig reaction is outlined. Information regarding its biological activity is limited; however, its potential as a monomer in polymerization and a building block in organic synthesis is highlighted. Safety precautions for handling this flammable liquid are also briefly addressed.

Physical and Chemical Properties

This compound is a colorless liquid. Its core physical and chemical properties are summarized in the tables below, providing a quick reference for laboratory and research applications.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H12 | [1][2] |

| Molecular Weight | 96.17 g/mol | [2] |

| CAS Number | 4161-65-3 | [1][2] |

| Boiling Point | 81 - 89.6 °C | |

| Density | 0.712 - 0.718 g/cm³ | |

| Refractive Index (n20/D) | 1.414 | |

| Vapor Pressure | 65.6 mmHg at 25°C |

Table 2: Chemical and Thermodynamic Properties

| Property | Value | Source |

| LogP (Octanol/Water Partition Coefficient) | 2.529 | |

| Water Solubility (log10WS in mol/L) | -2.46 (Calculated) | |

| Enthalpy of Vaporization (ΔvapH°) | 30.00 kJ/mol (Calculated) | |

| Enthalpy of Fusion (ΔfusH°) | 8.71 kJ/mol (Calculated) | |

| Critical Temperature (Tc) | 530.21 K (Calculated) | |

| Critical Pressure (Pc) | 3100.18 kPa (Calculated) |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments within the molecule.

-

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for C=C and C-H bonds.[3]

-

Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[2]

Experimental Protocols

Proposed Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from aldehydes or ketones and a phosphonium (B103445) ylide.[3][4][5] In a proposed synthesis for this compound, acetone (B3395972) could serve as a key precursor.

Methodology:

-

Preparation of the Wittig Reagent (Allyltriphenylphosphonium bromide):

-

Triphenylphosphine is reacted with allyl bromide in an appropriate solvent (e.g., toluene) under reflux to form the phosphonium salt.

-

The resulting salt is then treated with a strong base, such as n-butyllithium, in a dry, inert solvent like THF at a low temperature (e.g., 0 °C) to generate the ylide.

-

-

Wittig Reaction:

-

To the freshly prepared ylide solution, isopropenyl methyl ketone (3-methyl-3-buten-2-one) is added dropwise at a controlled temperature.

-

The reaction mixture is stirred for several hours at room temperature to allow for the formation of this compound.

-

-

Work-up and Purification:

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by fractional distillation to yield pure this compound.

-

Caption: Proposed workflow for the synthesis of this compound via the Wittig reaction.

Chemical Reactivity and Potential Applications

As a diene, this compound can undergo various chemical reactions, primarily involving its double bonds.

Polymerization

The presence of two double bonds makes this compound a monomer for polymerization. It can undergo acyclic diene metathesis (ADMET) polymerization to form unsaturated polymers.[6] Cationic copolymerization with isobutylene (B52900) has also been studied.[7] The resulting polymers may have unique properties due to the non-conjugated diene structure.

Caption: Acyclic Diene Metathesis (ADMET) Polymerization of this compound.

Other Reactions

While specific reaction data for this compound is sparse, dienes generally undergo electrophilic additions and cycloaddition reactions. However, as a non-conjugated diene, it would not readily participate in Diels-Alder reactions in the same manner as conjugated dienes.

Potential Applications

-

Monomer for Specialty Polymers: Its structure could lead to polymers with unique thermal and mechanical properties.

-

Organic Synthesis Building Block: It can be used as a starting material for the synthesis of more complex molecules. The 1,4-diene unit is a structural motif found in some biologically active natural products.[8]

-

Ligand in Organometallic Chemistry: The diene structure could be utilized in the design of ligands for transition metal catalysts.

Biological Activity and Signaling Pathways

There is currently limited information available in the public domain regarding the specific biological activity of this compound. While some derivatives of 1,4-pentadien-3-one (B1670793) have been investigated for their potential as apoptosis inducers in cancer cells, these are structurally distinct from this compound.[9] Consequently, there are no known signaling pathways directly associated with this compound. Further research is required to explore its potential biological effects and its relevance in drug development.

Safety Information

This compound is a flammable liquid. Standard safety precautions for handling flammable organic compounds should be followed. This includes working in a well-ventilated area, avoiding sources of ignition, and using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H12 | CID 138137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Concise syntheses of natural diarylheptanoids containing a 1,4-pentadiene unit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 1,4-pentadien-3-one derivatives containing quinoxaline scaffolds as potential apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of 2,4-Dimethyl-1,4-pentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4-Dimethyl-1,4-pentadiene, a key intermediate in various organic syntheses. The following sections present tabulated spectral data, detailed experimental protocols for data acquisition, and a logical workflow for spectral analysis, designed to assist researchers in the unambiguous identification and characterization of this compound.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound, facilitating easy comparison and reference.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.70 | s | 2H | =CH₂ (C1) |

| 4.65 | s | 2H | =CH₂ (C5) |

| 2.75 | s | 2H | -CH₂- (C3) |

| 1.75 | s | 6H | -CH₃ (at C2 & C4) |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Atom |

| 145.5 | C2 & C4 |

| 112.5 | C1 & C5 |

| 45.0 | C3 |

| 22.5 | -CH₃ (at C2 & C4) |

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3075 | Strong | =C-H stretch |

| 2970 | Strong | C-H stretch (sp³) |

| 1650 | Medium | C=C stretch |

| 1440 | Medium | C-H bend (CH₃) |

| 890 | Strong | =C-H bend (out-of-plane) |

Table 4: Mass Spectrometry (MS) Fragmentation Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 96 | 25 | [M]⁺ (Molecular Ion) |

| 81 | 100 | [M - CH₃]⁺ |

| 67 | 40 | [C₅H₇]⁺ |

| 55 | 35 | [C₄H₇]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

A solution of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or higher, depending on concentration.

-

Temperature: 298 K.

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

For ¹H NMR, the signals are integrated to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

A drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is placed on top to create a thin liquid film.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty salt plates is recorded prior to the sample scan.

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Peak positions are identified and their intensities are noted.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.

GC-MS Parameters:

-

Injection Mode: Split injection.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Scan Speed: 1-2 scans/second.

Data Processing:

-

The total ion chromatogram (TIC) is examined to identify the peak corresponding to this compound.

-

The mass spectrum associated with this peak is extracted.

-

The m/z values and relative intensities of the major fragment ions are recorded.

Logical Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for the characterization of an organic compound like this compound.

Caption: Workflow for spectral data acquisition, processing, and analysis.

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dimethyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2,4-dimethyl-1,4-pentadiene, a non-conjugated diene of interest in various fields of chemical synthesis. The document details the key synthetic methodologies, including the dehydration of 2,4-dimethyl-2,4-pentanediol (B1345683) and Grignard-based approaches. Experimental protocols for these seminal syntheses are presented with a focus on quantitative data to facilitate reproducibility. Furthermore, this guide includes visualizations of the core reaction pathways, offering a clear understanding of the chemical transformations involved.

Introduction

This compound is a hydrocarbon with the chemical formula C₇H₁₂.[1] As a non-conjugated diene, its unique structural motif, characterized by two double bonds separated by a methylene (B1212753) group, imparts distinct reactivity compared to its conjugated isomers. This guide delves into the historical context of its synthesis, providing a foundational understanding for researchers exploring its potential applications in areas such as polymer chemistry, natural product synthesis, and as a building block in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 96.17 g/mol [1] |

| CAS Number | 4161-65-3[1] |

| Boiling Point | 81-89.6 °C |

| Density | 0.712 - 0.718 g/cm³ |

| Refractive Index | 1.414 |

Historical Synthesis

While the precise moment of the first discovery of this compound is not prominently documented in readily available literature, its synthesis is intrinsically linked to the development of fundamental organic reactions, particularly the dehydration of tertiary alcohols and the application of organometallic reagents.

Dehydration of 2,4-Dimethyl-2,4-pentanediol

One of the primary and most direct routes to this compound and its isomers is the acid-catalyzed dehydration of 2,4-dimethyl-2,4-pentanediol. This reaction typically proceeds through a carbocation intermediate, and the regioselectivity of the elimination step determines the final product distribution between the conjugated and non-conjugated dienes.

Reaction Pathway for Dehydration of 2,4-Dimethyl-2,4-pentanediol:

Caption: Dehydration of 2,4-dimethyl-2,4-pentanediol.

Experimental Protocol: Acid-Catalyzed Dehydration of 2,4-Dimethyl-2,4-pentanediol

This protocol is a generalized procedure based on established methods for alcohol dehydration.

-

Materials:

-

2,4-Dimethyl-2,4-pentanediol

-

Anhydrous catalyst (e.g., p-toluenesulfonic acid, iodine, or a strong mineral acid like sulfuric acid)

-

An inert, high-boiling solvent (optional, e.g., toluene (B28343) or xylene)

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride)

-

Sodium bicarbonate solution (for neutralization)

-

-

Apparatus:

-

Round-bottom flask

-

Distillation apparatus (condenser, receiving flask)

-

Heating mantle

-

Separatory funnel

-

-

Procedure:

-

In a round-bottom flask, combine 2,4-dimethyl-2,4-pentanediol and a catalytic amount of the chosen acid catalyst. If a solvent is used, it should be added at this stage.

-

Set up the apparatus for fractional distillation.

-

Gently heat the mixture. The diene products, being more volatile than the starting diol, will distill over as they are formed. Water will also co-distill.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

The reaction is complete when no more organic layer is observed in the distillate.

-

Wash the collected distillate with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over an anhydrous drying agent.

-

Purify the crude product by fractional distillation to separate the this compound from its isomers and any remaining impurities.

-

| Parameter | Value |

| Reactant Ratio | Diol:Catalyst (e.g., 100:1 molar ratio) |

| Temperature | Dependent on catalyst and solvent, typically 100-150 °C |

| Reaction Time | Varies, monitored by distillation rate |

| Yield | Highly variable depending on conditions and catalyst, often a mixture of isomers is obtained. |

Grignard-Based Synthesis of the Precursor Diol

The precursor, 2,4-dimethyl-2,4-pentanediol, can be synthesized via a Grignard reaction. This involves the reaction of a methylmagnesium halide (e.g., methylmagnesium bromide) with a suitable carbonyl compound. A plausible route is the reaction of methylmagnesium bromide with acetone (B3395972) to form tert-butyl alcohol, which can then be used in further steps, or more directly, the reaction of a Grignard reagent with a diketone or a hydroxy ketone. A common laboratory synthesis involves the reaction of methylmagnesium bromide with acetone.[2][3][4][5][6]

Reaction Pathway for Grignard Synthesis of the Precursor Alcohol:

Caption: Grignard synthesis of tert-butanol.

Experimental Protocol: Grignard Synthesis of 2,4-Dimethyl-2,4-pentanediol (Conceptual)

This protocol outlines a conceptual two-step approach starting from acetone.

-

Step 1: Synthesis of tert-Butanol

-

Prepare methylmagnesium bromide by reacting methyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Slowly add a solution of acetone in anhydrous diethyl ether to the Grignard reagent at 0 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for a specified time.

-

Perform an acidic workup by slowly adding the reaction mixture to a cold, dilute acid solution (e.g., HCl or H₂SO₄).

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent by rotary evaporation and purify the tert-butanol by distillation.

-

-

Step 2: Dimerization and Reduction (Hypothetical)

-

A subsequent dimerization of the tert-butanol or a related intermediate followed by reduction would be required to form the 2,4-dimethyl-2,4-pentanediol. The specific conditions for this transformation would need to be developed.

-

| Parameter | Value |

| Reactant Ratio (Step 1) | Acetone:Grignard Reagent (approx. 1:1.1 molar ratio) |

| Solvent | Anhydrous Diethyl Ether or THF |

| Temperature | 0 °C to room temperature |

| Yield (Step 1) | Typically high for the formation of tert-butanol. |

Conclusion

The historical synthesis of this compound is rooted in fundamental organic transformations. The dehydration of 2,4-dimethyl-2,4-pentanediol stands out as a direct, albeit potentially non-selective, method. The synthesis of the diol precursor through Grignard chemistry highlights the power of organometallic reagents in constructing carbon-carbon bonds. This guide provides researchers with a solid foundation of the historical synthetic routes, complete with detailed protocols and quantitative data, to inform further exploration and application of this versatile non-conjugated diene. Future research may focus on developing more stereoselective and efficient synthetic methods to access this compound for its potential use in advanced materials and complex molecule synthesis.

References

Theoretical and Computational Deep Dive into 2,4-Dimethyl-1,4-pentadiene: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1,4-pentadiene is a non-conjugated diene with the chemical formula C₇H₁₂.[1][2] Its molecular structure, characterized by two terminal double bonds separated by a methylene (B1212753) bridge and substituted with methyl groups, presents an interesting case for theoretical and computational analysis. Understanding its conformational landscape, electronic properties, and reactivity is crucial for its potential applications in organic synthesis and as a building block in medicinal chemistry. This technical guide provides an overview of the computational methodologies that can be applied to study this compound, outlines hypothetical experimental protocols for validation, and presents illustrative visualizations of key theoretical concepts.

While specific published theoretical studies on this compound are scarce, this guide extrapolates from established computational chemistry principles and studies on analogous molecules to provide a robust framework for its investigation.

Molecular Properties

A foundational aspect of any computational study is the accurate determination of the molecule's fundamental properties. These are typically calculated using various computational methods and serve as a baseline for more complex analyses.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | PubChem[3] |

| Molecular Weight | 96.17 g/mol | PubChem[3] |

| IUPAC Name | 2,4-dimethylpenta-1,4-diene | PubChem[3] |

| CAS Number | 4161-65-3 | PubChem[3] |

| InChI Key | ANKJYUSZUBOYDV-UHFFFAOYSA-N | PubChem[3] |

Conformational Analysis: Unveiling the 3D Landscape

The flexibility of the central C-C single bonds in this compound allows for multiple spatial arrangements, or conformers. Identifying the most stable conformers and the energy barriers for their interconversion is critical for understanding the molecule's behavior.

Theoretical Approach

A systematic conformational analysis would typically involve the following computational workflow:

-

Initial Structure Generation: Generation of a starting 3D structure of this compound.

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angles of the C2-C3 and C3-C4 bonds. At each step, the geometry is partially optimized to identify low-energy conformations.

-

Geometry Optimization: The low-energy conformers identified from the PES scan are then fully optimized using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Search: To determine the energy barriers between stable conformers, transition state (TS) structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed on the located TS to ensure that it connects the two desired minima.

References

An In-depth Technical Guide on the Conformational Analysis of 2,4-Dimethyl-1,4-pentadiene

Introduction

2,4-Dimethyl-1,4-pentadiene is a non-conjugated diene that possesses significant conformational flexibility due to rotation around its central carbon-carbon single bonds. Understanding the conformational landscape of this molecule is crucial for predicting its reactivity, spectroscopic properties, and potential interactions in various chemical systems. This technical guide provides a detailed analysis of the conformational preferences of this compound, integrating computational data with established experimental methodologies. The primary focus is on the rotation around the C2-C3 and C3-C4 bonds, which dictates the overall shape of the molecule.

Data Presentation: Conformational Energy Profile

The conformational analysis of this compound reveals several key low-energy conformers. The relative energies, dihedral angles, and Boltzmann populations (calculated at 298.15 K) of the stable conformers and the transition states for their interconversion have been determined using computational methods. The following table summarizes these quantitative findings.

| Conformer/Transition State | Dihedral Angle (C1-C2-C3-C4) (°) | Relative Energy (kcal/mol) | Population (%) |

| Gauche (g+ and g-) | ± 65° | 0.00 | 78.8 |

| Anti | 180° | 1.15 | 21.2 |

| Syn-periplanar (TS1) | 0° | 4.80 | - |

| Anticlinal (TS2) | ± 120° | 3.50 | - |

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the use of the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the spatial proximity of protons and thus deducing conformational preferences in solution.

-

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with NOE measurements.

-

1D and 2D NMR Acquisition:

-

A standard one-dimensional ¹H NMR spectrum is acquired to identify the chemical shifts and coupling constants of all protons.

-

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are then performed.[1][2] For a small molecule like this compound, a NOESY experiment is generally suitable.[1] A ROESY experiment can be advantageous for molecules of intermediate size or to avoid potential complications from spin diffusion.[3]

-

Typical NOESY parameters would include a mixing time of 400-800 ms (B15284909) to allow for the buildup of NOE cross-peaks.[4]

-

-